3-Nonene-5-thione, 1,1,2,2-tetrafluoro-3-hydroxy-
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Overview
Description
3-Nonene-5-thione, 1,1,2,2-tetrafluoro-3-hydroxy- is an organic compound with the molecular formula C9H12F4OS and a molecular weight of 244.250 . This compound is characterized by the presence of a nonene backbone, a thione group, and multiple fluorine atoms, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nonene-5-thione, 1,1,2,2-tetrafluoro-3-hydroxy- can be achieved through various synthetic routes. One common method involves the use of organoboron reagents in Suzuki–Miyaura coupling reactions . This reaction typically requires a palladium catalyst and proceeds under mild conditions, making it suitable for the formation of carbon-carbon bonds.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The choice of reagents and catalysts, as well as reaction parameters such as temperature and solvent, are critical factors in the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-Nonene-5-thione, 1,1,2,2-tetrafluoro-3-hydroxy- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Nonene-5-thione, 1,1,2,2-tetrafluoro-3-hydroxy- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 3-Nonene-5-thione, 1,1,2,2-tetrafluoro-3-hydroxy- involves its interaction with molecular targets through its functional groups. The thione group can participate in nucleophilic and electrophilic reactions, while the fluorine atoms can influence the compound’s reactivity and stability. These interactions can affect various molecular pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
3-Nonene-5-thione: Lacks the fluorine and hydroxy groups, resulting in different chemical properties.
1,1,2,2-Tetrafluoro-3-hydroxy-3-nonene: Similar structure but without the thione group.
3-Nonene-5-thiol: Contains a thiol group instead of a thione group.
Uniqueness
3-Nonene-5-thione, 1,1,2,2-tetrafluoro-3-hydroxy- is unique due to the combination of its thione group, multiple fluorine atoms, and hydroxy group
Properties
CAS No. |
88552-00-5 |
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Molecular Formula |
C9H12F4OS |
Molecular Weight |
244.25 g/mol |
IUPAC Name |
(Z)-1,1,2,2-tetrafluoro-5-sulfanylnon-4-en-3-one |
InChI |
InChI=1S/C9H12F4OS/c1-2-3-4-6(15)5-7(14)9(12,13)8(10)11/h5,8,15H,2-4H2,1H3/b6-5- |
InChI Key |
MNHDCVLGHNJPRI-WAYWQWQTSA-N |
Isomeric SMILES |
CCCC/C(=C/C(=O)C(C(F)F)(F)F)/S |
Canonical SMILES |
CCCCC(=CC(=O)C(C(F)F)(F)F)S |
Origin of Product |
United States |
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